molecular formula C8H17ClN2O2 B1377559 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride CAS No. 1187930-51-3

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride

Cat. No. B1377559
M. Wt: 208.68 g/mol
InChI Key: ONSIDPBVDUHNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride, commonly known as APCEH, is an important organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a molecular weight of 170.6 g/mol and a melting point of 95-97°C. APCEH is an important intermediate used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of other organic compounds, such as amino acids, peptides, and nucleosides. In addition, APCEH has been used as a catalyst in the synthesis of various compounds, as well as in the preparation of organic and inorganic compounds.

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some applications of piperidine derivatives:

  • Pharmaceutical Applications

    • Summary of Application : Piperidine derivatives are used in the synthesis of various pharmaceuticals .
    • Methods of Application : One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
    • Results or Outcomes : The resulting intermediate can be used for further modification and for obtaining various analogs of the final product .
  • GABAA Receptor Agonists

    • Summary of Application : Piperidine derivatives are used as GABAA receptor agonists .
  • Selective TACE Inhibitors

    • Summary of Application : Piperidine derivatives are used in the synthesis of selective TACE (Tumor necrosis factor-α converting enzyme) inhibitors .
  • HDL-Elevating Agents

    • Summary of Application : Piperidine derivatives are used in the synthesis of HDL (High-Density Lipoprotein) elevating agents .
  • α-Sulfonyl Hydroxamic Acid Derivatives

    • Summary of Application : Piperidine derivatives are used in the synthesis of α-sulfonyl hydroxamic acid derivatives .
  • Iboga-Alkaloid Family

    • Summary of Application : Piperidine derivatives are used in the synthesis of chemicals in the Iboga-alkaloid family .
  • Synthesis of Azaspiro [3.4] Octanes

    • Summary of Application : Piperidine derivatives are used as a building block for the synthesis of azaspiro [3.4] octanes .
    • Methods of Application : This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Designing Drugs

    • Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Methods of Application : One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
    • Results or Outcomes : The resulting intermediate can be used for further modification and for obtaining various analogs of the final product .

properties

IUPAC Name

ethyl 1-aminopiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-4-3-5-10(9)6-7;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSIDPBVDUHNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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